

"2-Bromothiazole-5-carboxylic acid" solubility and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxylic acid

Cat. No.: B126591

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **2-Bromothiazole-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **2-Bromothiazole-5-carboxylic acid** (CAS No. 54045-76-0), a versatile heterocyclic building block used in pharmaceutical and agrochemical research.^[1] Understanding its physicochemical properties is critical for its effective handling, formulation, and application in the synthesis of bioactive molecules, including anti-inflammatory and antimicrobial agents.^[1]

Physicochemical Properties

2-Bromothiazole-5-carboxylic acid is a white to pinkish or light yellow crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	54045-76-0	[1] [2]
Molecular Formula	C ₄ H ₂ BrNO ₂ S	[1] [2]
Molecular Weight	208.04 g/mol	[1] [3]
Appearance	White to pinkish/light yellow crystalline powder/solid	[1]
Melting Point	175-184 °C (with decomposition)	[1]
Purity	≥95% to >97% (HPLC/GC)	[1] [2]
Boiling Point	350.0 ± 15.0 °C at 760 mmHg (Predicted)	
LogP	1.6038 (Computed)	[2]

Solubility Profile

Explicit quantitative solubility data for **2-Bromothiazole-5-carboxylic acid** is not readily available in published literature. However, its solubility characteristics can be inferred from its chemical structure and general principles of organic chemistry. The presence of a carboxylic acid group suggests pH-dependent aqueous solubility.[\[4\]](#) The ethyl ester derivative, Ethyl 2-bromothiazole-5-carboxylate, is noted to offer improved solubility, which implies that the parent acid may have limited solubility in certain organic solvents.[\[5\]](#)

Solvent Class	Predicted Solubility	Rationale
Water (Neutral)	Low	The hydrophobic bromothiazole ring likely counteracts the hydrophilic effect of the single carboxylic acid group. [4]
Aqueous Base (e.g., NaOH, NaHCO ₃)	High	The carboxylic acid group will be deprotonated to form a highly polar and water-soluble carboxylate salt. [4]
Aqueous Acid (e.g., HCl)	Low	The compound will remain in its neutral, less soluble protonated form. [4]
Polar Aprotic Solvents (e.g., DMSO, DMF)	Likely Soluble	These solvents are generally effective at dissolving polar organic molecules.
Polar Protic Solvents (e.g., Methanol, Ethanol)	Sparingly Soluble to Soluble	Solubility is possible due to hydrogen bonding, but may be limited. Some carboxylic acids show poor solubility in alcohols. [6]
Nonpolar Solvents (e.g., Hexane, Toluene)	Very Low / Insoluble	The molecule's polarity from the carboxylic acid and heteroaromatic ring is too high for significant interaction with nonpolar solvents. [4]

Stability Profile

2-Bromothiazole-5-carboxylic acid exhibits sensitivity to temperature. Its melting point is consistently reported with decomposition, indicating thermal lability at higher temperatures.[\[1\]](#) Proper storage is crucial to maintain its integrity.

Parameter	Recommendation	Source
Storage Temperature	Varies by supplier: Room temperature, 0-8 °C, or <15 °C recommended. A cool place is consistently advised.	[1][7]
Light Exposure	Store in a dark place.	[7]
Atmosphere	Store under an inert atmosphere.	[7]
Handling	Handling should be performed in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands and face thoroughly after handling.	[8][9]

The stability data suggests that degradation can be accelerated by heat and light. Therefore, long-term storage should be in a cool, dark, and inert environment.

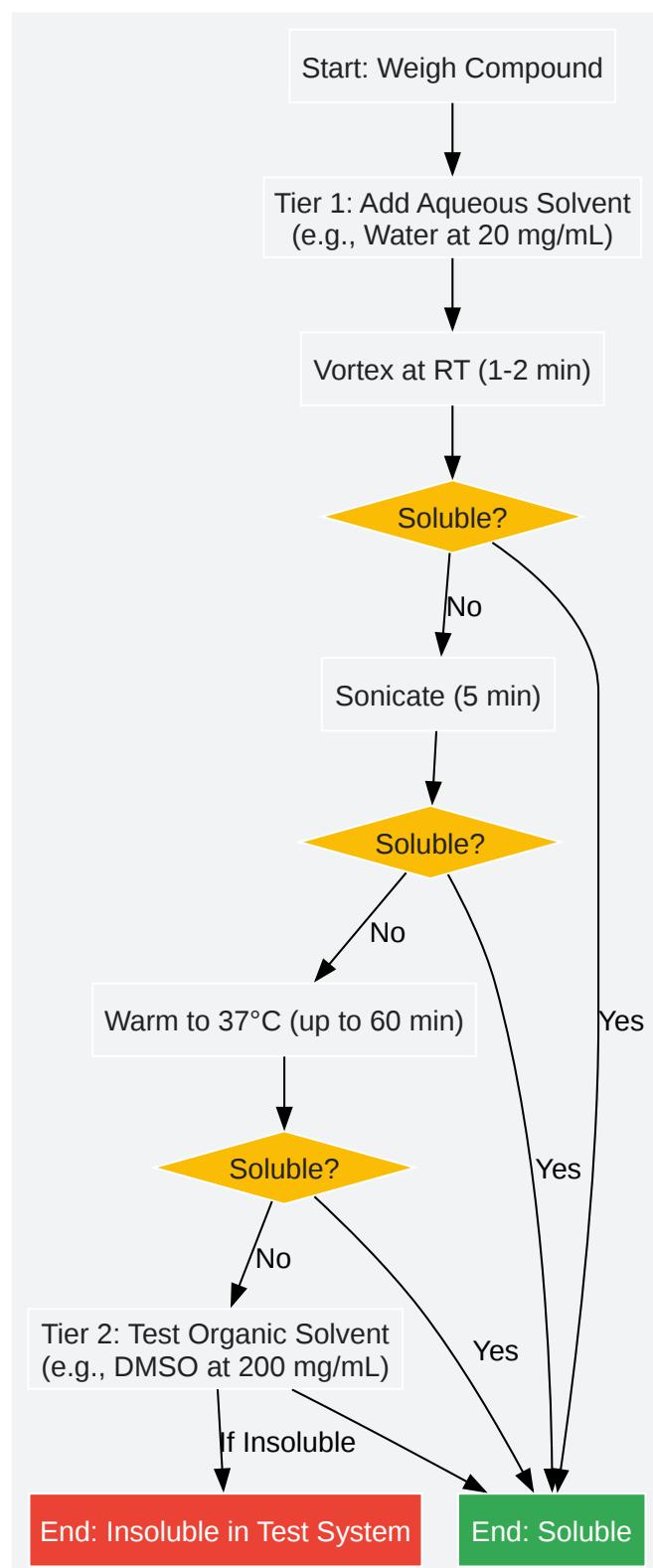
Experimental Protocols

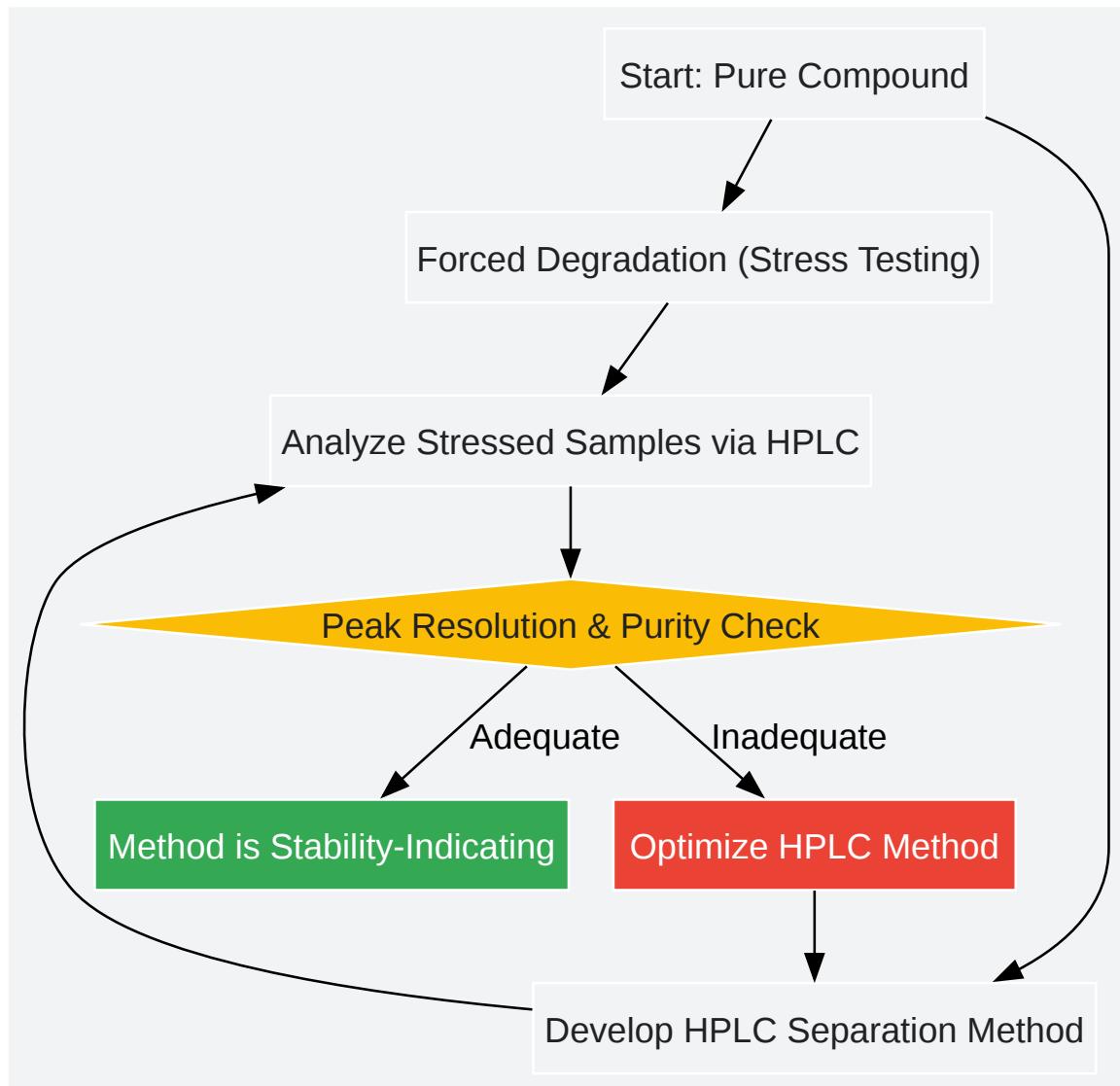
Detailed, validated experimental protocols for this specific compound are not publicly available. The following sections describe standard, widely accepted methodologies for determining the solubility and stability of a new chemical entity like **2-Bromothiazole-5-carboxylic acid**.

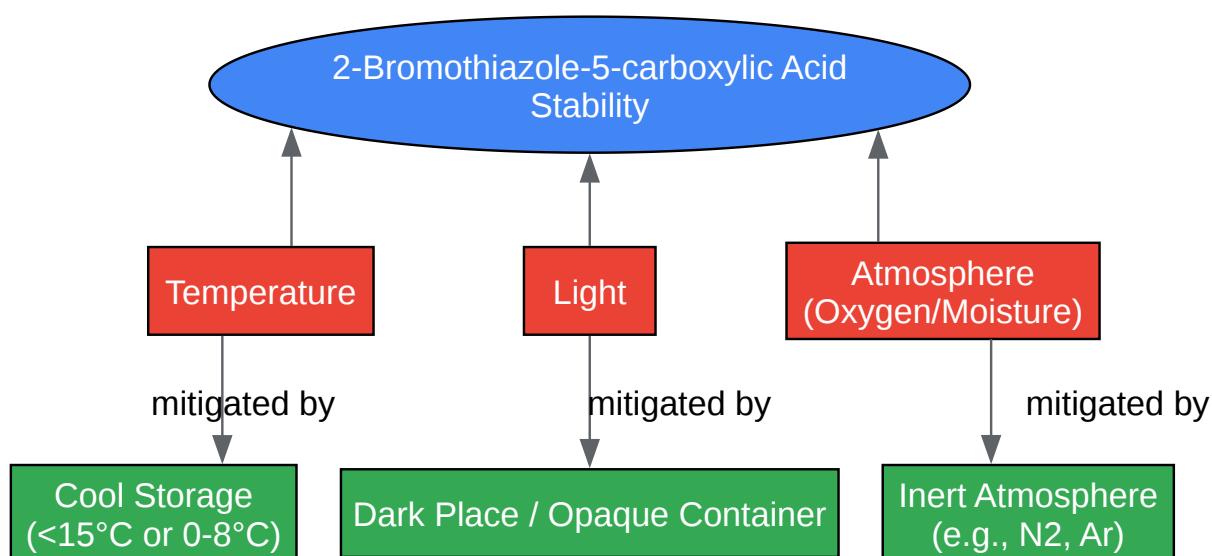
Protocol for Solubility Determination

A tiered approach is often used to determine the appropriate solvent and solubility limit for a compound. This protocol is adapted from standard methods for *in vitro* assays.[10]

Objective: To determine the solubility of **2-Bromothiazole-5-carboxylic acid** in a hierarchy of relevant solvents.


Materials:


- **2-Bromothiazole-5-carboxylic acid**


- Solvents: Water, DMSO, Ethanol
- Glass vials
- Vortex mixer
- Water bath sonicator
- Incubator/water bath (37 °C)

Methodology:

- Tier 1 (Aqueous Medium): Weigh approximately 10 mg of the compound into a glass vial. Add 0.5 mL of water to achieve a target concentration of 20 mg/mL.
- Mixing: Vortex the vial for 1-2 minutes at room temperature.
- Observation: Visually inspect for complete dissolution against a light and dark background.
- Sonication: If not fully dissolved, sonicate the vial in a water bath for up to 5 minutes. Observe again.
- Heating: If still not dissolved, warm the vial to 37 °C for up to 60 minutes. Observe again.
- Tier 2 (Organic Solvents): If the compound is insoluble in water, repeat steps 1-5 with a high-solubility organic solvent like DMSO, targeting a high concentration (e.g., 200 mg/mL).
- Further Dilution: If soluble in the organic solvent, this stock can then be used to determine the solubility limit in aqueous or other media by serial dilution until precipitation is observed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromothiazole-5-carboxylic acid | C₄H₂BrNO₂S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. reddit.com [reddit.com]
- 7. 54045-76-0|2-Bromothiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- To cite this document: BenchChem. ["2-Bromothiazole-5-carboxylic acid" solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126591#2-bromothiazole-5-carboxylic-acid-solubility-and-stability\]](https://www.benchchem.com/product/b126591#2-bromothiazole-5-carboxylic-acid-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com